4-amino-6-chloropyridine-3-carboxamide
Description
Properties
CAS No. |
1279815-28-9 |
|---|---|
Molecular Formula |
C6H6ClN3O |
Molecular Weight |
171.6 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies
Reactions of the Pyridine (B92270) Nitrogen Atom
The nitrogen atom within the pyridine ring of 4-amino-6-chloropyridine-3-carboxamide serves as a primary site for interactions involving its lone pair of electrons. Its basicity and ability to coordinate with metal centers are fundamental aspects of its chemical behavior.
The basicity of the pyridine nitrogen in this compound is a critical parameter in synthetic applications, influencing its solubility, reactivity, and catalytic activity. The pKa of the conjugate acid of pyridine is approximately 5.2. However, the substituents on the pyridine ring of the target molecule significantly modulate this basicity. The 4-amino group, being an electron-donating group, tends to increase the electron density on the ring and, consequently, the basicity of the pyridine nitrogen. Conversely, the 6-chloro and 3-carboxamide groups are electron-withdrawing, which decreases the electron density and thus the basicity.
In synthetic contexts, this moderate basicity allows for protonation under acidic conditions to form a pyridinium (B92312) salt. This can be utilized to alter the solubility of the compound or to protect the pyridine nitrogen during certain reactions. The degree of protonation can be controlled by the choice of the acidic medium, which is a key consideration in designing reaction conditions.
Table 1: Predicted pKa Values of Related Pyridine Derivatives
| Compound | Predicted pKa | Reference |
| Pyridine | 5.2 | General Chemical Knowledge |
| 4-Aminopyridine (B3432731) | 9.11 | organicchemistrydata.org |
| 6-Chloropyridine-3-carboxamide | Not Available | pipzine-chem.comsigmaaldrich.comambeed.com |
| (4-amino-6-chloropyridin-3-yl)methanol | Not Available | uni.lu |
| 2-Amino-6-chloropyridine-4-carboxylic acid | Not Available | sigmaaldrich.com |
Note: The table is populated with available data and highlights the need for experimental determination of the pKa for the title compound.
The pyridine nitrogen of this compound possesses a lone pair of electrons, making it a potential ligand for coordination with various metal centers. nih.gov The formation of metal complexes can significantly alter the compound's physical and chemical properties, including its catalytic activity and solubility. The coordination can occur solely through the pyridine nitrogen or in a bidentate or polydentate fashion involving other donor atoms within the molecule, such as the nitrogen of the amino group or the oxygen of the carboxamide group.
The coordination chemistry of aminopyridine derivatives has been extensively studied. For example, 3-aminopyridine (B143674) and 4-aminopyridine have been shown to form coordination compounds with transition metals like copper(II) and cadmium(II). nih.gov In these complexes, the aminopyridine can act as a neutral ligand, coordinating through the pyridine nitrogen. The amino group can also participate in hydrogen bonding, further stabilizing the crystal structure. researchgate.net
While specific studies on the complexation of this compound are not detailed in the provided results, it is reasonable to predict its behavior based on related structures. The presence of multiple potential coordination sites—the pyridine nitrogen, the amino nitrogen, and the carboxamide oxygen—suggests that it could act as a versatile ligand. The actual coordination mode would depend on the metal ion, the reaction conditions, and the solvent used. For instance, with hard metal ions, coordination through the harder oxygen atom of the carboxamide might be favored, whereas softer metal ions might prefer the softer pyridine or amino nitrogen atoms. mdpi.com
Table 2: Potential Coordination Modes of this compound with Metal Centers
| Potential Ligand | Metal Center Example | Potential Coordination Site(s) | Reference |
| 3-Aminopyridine | Cu(II) | Pyridine Nitrogen | nih.gov |
| 4-Aminopyridine | Cu(II), Cd(II) | Pyridine Nitrogen | nih.govresearchgate.net |
| Pyridine Carboxamides | Cu(II) | Pyridine Nitrogen, Amide Oxygen | mdpi.com |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Amino and Thiol Groups | nih.govresearchgate.netnih.gov |
Reactions at the Amino Group
The 4-amino group is a key site for derivatization, enabling the introduction of a wide range of functionalities through various chemical transformations.
The amino group of this compound is nucleophilic and can readily undergo acylation and alkylation reactions.
Acylation: Acylation involves the reaction of the amino group with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide produced. The resulting N-acylated derivatives can exhibit modified biological activities and physical properties.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. The reaction can lead to mono- or di-alkylated products, and the degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants. Such modifications can alter the lipophilicity and steric profile of the molecule. For example, C4-alkylation of related pyrazoles has been achieved using palladium or copper catalysts. mdpi.com
The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. oaji.netmnstate.edu This diazotization reaction is a cornerstone of synthetic organic chemistry, as the diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. nih.govnih.govwikipedia.orgorganic-chemistry.org
The resulting pyridine-4-diazonium salt is generally unstable and is used immediately in subsequent reactions. rsc.org Transformations include:
Halogenation: Replacement of the diazonium group with a halogen (Cl, Br) using the corresponding copper(I) halide (Sandmeyer reaction). nih.govwikipedia.org
Cyanation: Introduction of a cyano group using copper(I) cyanide.
Hydroxylation: Formation of the corresponding 4-hydroxy derivative by reaction with water, often with copper catalysis. wikipedia.org
These transformations provide a powerful route to a diverse range of substituted pyridine derivatives that would be difficult to access through other synthetic methods.
Table 3: Potential Sandmeyer Reactions of Diazotized this compound
| Reagent | Product Functional Group | Reaction Name | Reference |
| CuCl | -Cl | Sandmeyer | nih.govwikipedia.org |
| CuBr | -Br | Sandmeyer | wikipedia.org |
| CuCN | -CN | Sandmeyer | wikipedia.org |
| H₂O, Cu₂O | -OH | Sandmeyer-type | wikipedia.org |
| KI | -I | Sandmeyer-type | organic-chemistry.org |
The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). mdpi.comjocpr.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.
The resulting Schiff bases are versatile intermediates in their own right and can be used in a variety of subsequent transformations. For example, they can be reduced to form secondary amines or used as ligands in the synthesis of metal complexes. nih.gov The formation of Schiff bases from various aminopyridines and carbonyl compounds is a well-established synthetic methodology. mdpi.comjocpr.comresearchgate.netnih.gov
Table 4: Examples of Carbonyl Compounds for Condensation Reactions
| Carbonyl Compound | Product Type | Reference |
| Benzaldehyde | Aromatic Schiff Base | mdpi.comnih.gov |
| Substituted Benzaldehydes | Substituted Aromatic Schiff Base | nih.gov |
| Pyrazole-4-carbaldehyde | Heterocyclic Schiff Base | jocpr.com |
| Aliphatic Aldehydes/Ketones | Aliphatic Schiff Base | General Knowledge |
Reactions at the Carboxamide Group
The carboxamide functional group is a key site for derivatization, allowing for a range of chemical transformations.
The carboxamide group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-amino-6-chloropyridine-3-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. For instance, a related compound, 4-amino-3,5,6-trichloropyridine-2-carbonitrile, undergoes hydrolysis to the carboxylic acid when heated with aqueous potassium hydroxide (B78521) or sulfuric acid google.com. This suggests that similar conditions would be effective for the hydrolysis of this compound.
Once the carboxylic acid is formed, it can be converted to various esters through esterification. A common method for esterification involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) orgsyn.org. The existence of related ester compounds, for example, ethyl 4-amino-6-chloro-pyridine-3-carboxylate, confirms the viability of this synthetic route manchesterorganics.com.
Table 1: Representative Reaction Conditions for Hydrolysis and Esterification
| Transformation | Reagents and Conditions | Product | Reference |
|---|
| Hydrolysis | 1. Potassium Hydroxide, Water, Heat 2. Sulfuric Acid, Water, Heat | 4-amino-6-chloropyridine-3-carboxylic acid | google.com | | Esterification | Alcohol, DCC, DMAP, Dichloromethane, Room Temperature | 4-amino-6-chloropyridine-3-carboxylate ester | orgsyn.org |
The carboxamide group can be reduced to an amine, which provides a pathway to a different class of derivatives. The reduction of amides is a challenging transformation due to the stability of the amide bond, but several reagents are known to effect this conversion rsc.org. Commonly used reducing agents for this purpose include strong hydride donors like lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes (e.g., diborane) rsc.org. These reagents can selectively reduce the carboxamide in the presence of other functional groups, although the specific conditions must be carefully chosen to avoid unwanted side reactions rsc.org.
A key derivatization strategy for this compound involves the modification of the amide nitrogen to form N-substituted amide analogues. This can be achieved by first hydrolyzing the carboxamide to the corresponding carboxylic acid, converting the acid to a more reactive species like an acid chloride (e.g., using thionyl chloride), and then reacting it with a primary or secondary amine google.com. This approach allows for the introduction of a wide variety of substituents at the amide nitrogen. The synthesis of numerous pyridine-3-carboxamide (B1143946) analogs for various applications underscores the significance of this derivatization pathway researchgate.netnih.gov. The existence of complex derivatives such as 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-3-pyridinecarboxamide further illustrates the broad scope of this synthetic strategy .
Table 2: Examples of Derivatization to Other Amide Analogues
| Starting Material | Reagents | Derivative Structure | Reference |
|---|
Reactivity of the Chlorine Substituent
The chlorine atom at the 6-position of the pyridine ring is a versatile handle for introducing molecular diversity through substitution and cross-coupling reactions.
The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNA_r_) reactions. This allows for the displacement of the chloride ion by a variety of nucleophiles. For example, in a process to synthesize a related compound, a 4-chloropyridine (B1293800) derivative was reacted with 4-aminophenol (B1666318) in the presence of a base like potassium tert-butoxide to form a diaryl ether linkage google.com. This type of reaction is a powerful tool for constructing complex molecules by linking the pyridine core to other aromatic systems through heteroatoms.
Table 3: Example of Nucleophilic Aromatic Substitution
| Reactants | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| 4-chloropyridine derivative, 4-aminophenol | Potassium tert-butoxide, Dimethylformamide | Diaryl ether | google.com |
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds, and the chlorine substituent of this compound serves as an excellent electrophilic partner in these transformations. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a particularly well-established method for this purpose organic-chemistry.orglibretexts.org. For instance, a related dichloropyridine derivative, methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate, has been successfully coupled with a phenylboronic acid in the presence of a palladium catalyst to form a biaryl structure google.com. This demonstrates the feasibility of using Suzuki coupling to introduce aryl or vinyl substituents at the 6-position of this compound.
Other palladium-catalyzed cross-coupling reactions, such as the Stille (using organotin reagents), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings, are also potentially applicable for the derivatization of this compound, offering a broad toolkit for the synthesis of complex molecular architectures wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org.
Table 4: Overview of Potential Cross-Coupling Reactions for C-C Bond Formation
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl, Aryl-vinyl | google.commdpi.com |
| Stille | Organostannane | Pd catalyst | Biaryl, Vinylpyridine | wikipedia.org |
| Heck | Alkene | Pd catalyst, Base | Substituted alkene | organic-chemistry.org |
| Sonogashira | Terminal alkyne | Pd catalyst, Copper co-catalyst, Base | Arylalkyne | nih.govlibretexts.orgorganic-chemistry.org |
Reactions at Other Ring Positions (C2, C5) and Ortho-effects
The reactivity of the pyridine ring at the C2 and C5 positions in this compound is governed by the combined electronic effects of the substituents. The amino group at C4 is a strong activating group and is ortho-, para-directing. doubtnut.comdoubtnut.com In the context of the pyridine ring, this translates to directing electrophilic attack towards the C3 and C5 positions. The carboxamide group at C3 is a deactivating group and is meta-directing, which would also favor substitution at the C5 position. The chlorine atom at C6 is a deactivating group but is ortho-, para-directing, influencing the C5 and potentially the C2 positions. The pyridine ring nitrogen itself is strongly deactivating towards electrophilic substitution.
Electrophilic Aromatic Substitution:
Nucleophilic Aromatic Substitution:
The electron-withdrawing nature of the pyridine nitrogen and the chloro and carboxamide groups makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the activating groups. In this molecule, the C2 and C6 positions are the most likely sites for nucleophilic substitution. While the C6 position is already substituted with a chlorine atom (which can act as a leaving group), the C2 position could also be a target for strong nucleophiles, especially under forcing conditions.
Ortho-effects:
The term "ortho-effect" typically refers to the influence of a substituent on the reactivity of an adjacent position. In this compound, several ortho-effects are at play:
Amino (C4) and Carboxamide (C3): The ortho-relationship between the activating amino group and the deactivating carboxamide group creates a complex electronic environment. The amino group's ability to donate electron density via resonance to the C3 position can influence the reactivity of the carboxamide group, for instance, in hydrolysis or derivatization reactions.
Carboxamide (C3) and Chloro (C6) with respect to the Pyridine Nitrogen: The proximity of these groups to the ring nitrogen can influence their reactivity through steric and electronic interactions.
The interplay of these directing and ortho-effects can be summarized as follows:
| Position | Influencing Substituents and Effects | Predicted Reactivity |
| C2 | - Deactivated by pyridine N- Potentially activated for nucleophilic attack by Cl at C6 | Susceptible to strong nucleophiles |
| C5 | - Activated by -NH2 (ortho)- Directed by -C(O)NH2 (meta)- Directed by -Cl (ortho) | Most likely site for electrophilic substitution |
This table summarizes the predicted reactivity at the C2 and C5 positions based on substituent effects.
Applications in Advanced Organic Synthesis and Material Science Research
A Gateway to Complex Heterocycles
The reactivity of 4-amino-6-chloropyridine-3-carboxamide makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. Its ability to undergo various chemical transformations allows for the construction of fused pyridine (B92270) systems and its integration into larger, more intricate molecular frameworks.
Crafting Fused Pyridine Systems
The pyridine core of this compound serves as a foundation for building fused heterocyclic systems, which are prevalent in many biologically active molecules and functional materials. Notable examples include the synthesis of pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines.
Imidazo[1,2-a]pyridines: This class of fused heterocycles is recognized as a "drug prejudice" scaffold due to its widespread presence in pharmaceuticals. rsc.org The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related species. organic-chemistry.orgresearchgate.net The presence of the chloro and amino groups on the this compound backbone provides handles for further functionalization, enabling the creation of a diverse library of imidazo[1,2-a]pyridine (B132010) derivatives. nih.govmdpi.com
| Fused Pyridine System | General Synthetic Approach | Key Features |
| Pyrazolo[1,5-a]pyridines | [3+2] Cycloaddition of N-aminopyridinium ylides | Bicyclic, medicinally relevant |
| Imidazo[1,2-a]pyridines | Condensation of 2-aminopyridines with α-haloketones | "Drug prejudice" scaffold, versatile for functionalization |
Building Polycyclic and Macrocyclic Structures
Beyond simple bicyclic systems, this compound can be incorporated into more complex polycyclic and macrocyclic architectures. The strategic manipulation of its functional groups allows for the construction of elaborate molecular frameworks. For example, the pyridine unit can be fused with other ring systems, such as porphyrins, to create novel porphyrinoids with unique photophysical properties. rsc.org These complex structures hold potential for applications in materials science, including the development of new sensitizers for photodynamic therapy.
A Scaffold for Drug Discovery
In the field of medicinal chemistry, this compound serves as a valuable scaffold for the generation of lead compounds. Its inherent structural features and modifiable functional groups make it an attractive starting point for designing and synthesizing novel therapeutic agents.
Designing Analogues for SAR Studies
Structure-Activity Relationship (SAR) studies are fundamental to the drug discovery process, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov The this compound core allows for systematic modifications at multiple positions, facilitating comprehensive SAR investigations. nih.govnih.gov By synthesizing a series of analogues with variations in the substituents on the pyridine ring, researchers can probe the key interactions between the molecule and its biological target. nih.gov This iterative process of design, synthesis, and evaluation is crucial for optimizing the potency and selectivity of a lead compound.
| Modification Site | Potential Substituents | Purpose in SAR Studies |
| Amino Group (Position 4) | Alkyl, Aryl, Acyl groups | Explore hydrogen bonding interactions and steric effects. |
| Chloro Group (Position 6) | Other halogens, Alkoxy, Amino groups | Modulate electronic properties and metabolic stability. |
| Carboxamide (Position 3) | Esters, Ketones, other Amides | Investigate the role of the hydrogen bond donor/acceptor and overall polarity. |
A Role in Fragment-Based Drug Design
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel drug candidates. nih.govnih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. drugdiscoverychemistry.com this compound, with its relatively simple structure and multiple points for modification, can be considered a valuable fragment or a scaffold for growing fragment hits. nih.govresearchgate.net The initial binding of a fragment derived from this scaffold can provide a starting point for the development of more potent and selective inhibitors through fragment linking or growing strategies. researchgate.net
Precursor in Agrochemical Research
The pyridine-carboxamide moiety is also a key structural feature in many agrochemicals. This compound and its derivatives have been investigated as precursors for the synthesis of novel herbicides and pesticides. epo.orgbyu.edu The specific substitution pattern on the pyridine ring can be tailored to target specific enzymes or pathways in weeds or pests, leading to the development of effective crop protection agents. nih.govresearchgate.net For example, certain pyridine-3-carboxamide (B1143946) derivatives have shown potential in controlling bacterial wilt in tomatoes. nih.govresearchgate.net
Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry looks beyond individual molecules to the complex assemblies formed through non-covalent interactions. nih.gov In the realm of crystal engineering, scientists design and synthesize crystalline solids with desired properties by controlling these intermolecular forces. The functional groups on this compound—the amino group and the carboxamide group as hydrogen bond donors and acceptors, the pyridine nitrogen as a hydrogen bond acceptor, and the chloro atom as a potential participant in halogen bonding—make it a versatile building block for creating intricate supramolecular structures.
Formation of Cocrystals and Molecular Salts
The ability of a compound to form cocrystals or molecular salts is a critical aspect of crystal engineering, with significant implications for modifying the physicochemical properties of active pharmaceutical ingredients. The formation of a cocrystal versus a molecular salt is often predicted by the difference in the pKa values (ΔpKa) between the active pharmaceutical ingredient and the coformer.
A study on the interaction between aminopyridine derivatives and chlorobenzoic acids provides insight into this process. For instance, the cocrystallization of 4-amino-2-chloropyridine (B126387) with 3-chlorobenzoic acid resulted in the formation of a cocrystal. google.com The determination of whether the product is a cocrystal or a molecular salt is based on the transfer of a proton from the acidic coformer to the basic pyridine derivative. In the case of the cocrystal formed between 4-amino-2-chloropyridine and 3-chlorobenzoic acid, the difference in their pKa values is less than 3, which generally favors the formation of a cocrystal over a molecular salt where a complete proton transfer occurs. google.com
Table 1: Cocrystal Formation with an Aminopyridine Derivative
| Coformer 1 | Coformer 2 | ΔpKa | Resultant Structure |
| 4-amino-2-chloropyridine | 3-chlorobenzoic acid | 0.88 | Cocrystal |
This table is based on data for a structural analog and is intended to be illustrative of the principles of cocrystal formation.
Given its structural similarities, this compound would be expected to exhibit comparable behavior, forming cocrystals or molecular salts when reacted with appropriate coformers. The presence of the carboxamide group could introduce additional hydrogen bonding opportunities, potentially leading to more complex and stable crystalline structures.
Hydrogen Bonding Networks and Intermolecular Interactions
The crystal structure of a molecule is dictated by the network of intermolecular interactions that hold the molecules together in a three-dimensional lattice. Hydrogen bonds are among the strongest and most directional of these non-covalent interactions, playing a pivotal role in determining the final crystal packing.
In a related compound, 4-amino-3,5-dichloropyridine (B195902), single-crystal X-ray diffraction studies have revealed a robust supramolecular architecture dominated by strong N—H⋯N hydrogen bonds. researchgate.net These interactions link the molecules into chains, which are further interconnected by offset π–π stacking interactions and halogen–π interactions. The quantification of these interactions through Hirshfeld surface analysis showed that Cl⋯H/H⋯Cl, H⋯H, and N⋯H/H⋯N interactions are the most significant contributors to the crystal packing. researchgate.net
Table 2: Intermolecular Interactions in an Analogous Dichlorinated Aminopyridine
| Interaction Type | Contribution to Crystal Packing |
| Cl⋯H/H⋯Cl | 40.1% |
| H⋯H | 15.7% |
| N⋯H/H⋯N | 13.1% |
This table is based on data for a structural analog, 4-amino-3,5-dichloropyridine, and illustrates the types of intermolecular forces that can be expected.
For this compound, the carboxamide group would introduce additional N-H donors and a C=O acceptor, significantly increasing the complexity and strength of the hydrogen-bonding network. The formation of amide-amide hydrogen bonds, a common and robust motif in crystal engineering, could lead to the formation of well-defined tapes or sheets within the crystal structure. The interplay of these hydrogen bonds with the pyridine nitrogen and the chloro substituent would ultimately define the supramolecular assembly.
Theoretical and Computational Investigations
Electronic Structure Analysis (e.g., HOMO-LUMO energies)
The electronic structure of a molecule is fundamental to understanding its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides key insights into its reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. wuxibiology.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. wuxibiology.com
Table 1: Representative HOMO-LUMO Data for Analogous Pyridine (B92270) Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method of Calculation |
| 4-(((cis)-4-aminocyclohexyl) amino)-N-(3-(methyl sulfonyl) phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (in gas phase) | - | - | 4.354 | DFT/B3LYP/6-311G(d,p) researchgate.net |
| 2-amino-4-chloro-6-methylpyrimidine | - | - | - | DFT (B3LYP) with 6-311++G(d,p) science.gov |
| Liriodenine | - | - | - | DFT/B3LYP/6-311G(2d,p) science.gov |
| 3-Bromo-2-hydroxypyridine (in gas phase) | -6.880 | -1.475 | 5.405 | TD-DFT uni.lu |
This table presents data for analogous compounds to illustrate the typical range of HOMO-LUMO energies and gaps for similar molecular structures.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like 4-amino-6-chloropyridine-3-carboxamide, with a flexible carboxamide side chain, multiple conformations are possible. Identifying the most stable conformation (the one with the lowest energy) is crucial as it often corresponds to the bioactive conformation. Computational methods, particularly DFT, can be used to calculate the energies of different conformers to determine their relative stabilities. researchgate.net
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape, identify stable and metastable states, and study the dynamics of conformational changes. nih.gov Such simulations can be particularly insightful when studying the interaction of the molecule with a biological target, as they can reveal how the molecule adapts its conformation to fit into a binding site. While specific conformational analysis or MD simulation studies for this compound were not found in the reviewed literature, these computational techniques are standard approaches for characterizing the structural flexibility of such molecules.
Reactivity Prediction and Reaction Mechanism Studies
The reactivity of this compound can be predicted using computational methods that analyze its electronic structure. The distribution of the LUMO can indicate the most likely sites for nucleophilic attack. For chloropyridines, the position of the chlorine atom and other substituents significantly influences reactivity. In some cases, the LUMO+1 orbital, rather than the LUMO, is used to correlate with nucleophilic substitution reactivity if the LUMO does not have a significant lobe on the carbon atom bonded to the chlorine. wuxibiology.com
Molecular Electrostatic Potential (MEP) maps are another tool used to predict reactivity. These maps show the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the nitrogen atoms of the pyridine ring and the oxygen atom of the carboxamide group are expected to be regions of negative potential, while the hydrogen atoms of the amino and amide groups would be regions of positive potential.
Reaction mechanism studies can be conducted computationally to elucidate the step-by-step process of a chemical reaction, including the identification of transition states and intermediates. For example, the synthesis of related pyridine-carboxamide derivatives has been investigated to understand the reaction pathways and optimize conditions. nih.gov
Molecular Docking Studies (focused on binding mechanisms, not biological outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is often used to predict how a small molecule (ligand) binds to the active site of a protein (receptor). The focus here is on the binding mechanism itself, not the biological consequences.
For this compound, docking studies would aim to identify the key interactions that stabilize the ligand-protein complex. The various functional groups of the molecule can participate in different types of interactions:
Hydrogen Bonds: The amino group (-NH2) and the carboxamide group (-C(=O)NH2) can act as hydrogen bond donors and acceptors.
Halogen Bonds: The chlorine atom can participate in halogen bonding, a type of noncovalent interaction.
π-π Stacking: The pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues in the protein's active site.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful and widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.govnih.gov It is a versatile tool that underpins many of the theoretical investigations discussed in this article.
For this compound, DFT calculations can be used to:
Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule.
Calculate electronic properties: As discussed in section 5.1, this includes HOMO-LUMO energies and the distribution of electron density. researchgate.net
Predict vibrational spectra (IR and Raman): The calculated vibrational frequencies can be compared with experimental spectra to confirm the molecular structure.
Determine reactivity descriptors: Parameters such as electronegativity, chemical hardness, and Fukui functions can be calculated to provide insights into the molecule's reactivity. mdpi.com
The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the results. science.gov DFT provides a robust theoretical framework for understanding the fundamental properties of the molecule from first principles.
Noncovalent Interaction (NCI) Analyses
Noncovalent interactions (NCIs) are critical in determining the structure, stability, and function of chemical and biological systems. NCI analysis is a computational method used to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, based on the electron density and its derivatives. researchgate.net
The NCI analysis generates a 3D map of the molecule where different types of interactions are color-coded. Typically, blue surfaces represent strong attractive interactions like hydrogen bonds, green surfaces indicate weak van der Waals interactions, and red surfaces show repulsive interactions or steric clashes.
For this compound, NCI analysis can reveal:
Intramolecular interactions: Potential hydrogen bonds between the amino group and the carboxamide group, or between the carboxamide and the pyridine nitrogen, which would influence the molecule's preferred conformation.
Intermolecular interactions: In a crystal or when bound to a receptor, NCI analysis can map the network of hydrogen bonds, halogen bonds, and van der Waals contacts that hold the molecules together.
A study on the closely related molecule 4-amino-3,5-dichloropyridine (B195902) showed that the crystal packing is dominated by N—H⋯N hydrogen bonding, as well as Cl⋯H, H⋯H, and π–π stacking interactions. nih.gov A similar pattern of noncovalent interactions would be expected to play a crucial role in the supramolecular assembly of this compound.
Advanced Analytical Methodologies in Research
Spectroscopic Characterization Techniques for Structural Elucidation of Derivatives
Spectroscopic methods are indispensable for determining the molecular structure of 4-amino-6-chloropyridine-3-carboxamide and its derivatives. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry provide detailed information about the compound's functional groups, atomic connectivity, and molecular weight.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of pyridine-3-carboxamide (B1143946), characteristic vibrational bands are observed. For instance, in novel N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives, the C=N stretching vibration is observed around 1698 cm⁻¹, and the N-H stretching of the amino group appears at 3376 cm⁻¹. nih.gov In other related structures, like 2-amino-4,6-diphenylnicotinonitriles, distinct peaks for N-H stretching are seen at 3412, 3327, and 3211 cm⁻¹, while the C≡N stretch from the nicotinonitrile is found at 2209 cm⁻¹. mdpi.com The presence of the pyridine (B92270) ring itself can be confirmed by C=C stretching vibrations, which typically appear between 1436 cm⁻¹ and 1507 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are employed to provide a complete structural picture. In ¹H NMR studies of 2-amino-4,6-diphenylnicotinonitrile derivatives, the protons of the amino group typically appear as a singlet around 5.3 ppm. mdpi.com Aromatic protons on the pyridine and phenyl rings resonate in the downfield region, generally between 7.0 and 8.1 ppm. mdpi.com
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Studies on various amino acid and peptide derivatives have shown that the chemical shifts of carbonyl carbons are sensitive to the molecular environment, including solvent polarity and hydrogen bonding. mdpi.com For example, in 2-amino-4,6-diphenylnicotinonitrile, the carbon atoms of the pyridine ring resonate at specific chemical shifts, such as 160.23, 159.85, and 155.15 ppm, while the nitrile carbon appears around 117.15 ppm. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, the predicted monoisotopic mass is 171.01994 Da. uni.luuni.lu High-resolution mass spectrometry can provide exact mass measurements, which helps in confirming the molecular formula. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have been calculated to be 132.2, 141.8, and 134.3 Ų respectively. uni.luuni.luuni.lu
Table 1: Spectroscopic Data for this compound and its Derivatives
| Technique | Compound/Derivative | Observed/Predicted Values | Reference |
|---|---|---|---|
| FTIR | N-(4-phenylthiazol-2-yl) nicotinamide | C=N stretch: ~1698 cm⁻¹, N-H stretch: 3376 cm⁻¹ | nih.gov |
| FTIR | 2-Amino-4,6-diphenylnicotinonitriles | N-H stretches: 3412, 3327, 3211 cm⁻¹, C≡N stretch: 2209 cm⁻¹ | mdpi.com |
| ¹H NMR | 2-Amino-4,6-diphenylnicotinonitrile | Amino protons: ~5.3 ppm (singlet), Aromatic protons: 7.0-8.1 ppm | mdpi.com |
| ¹³C NMR | 2-Amino-4,6-diphenylnicotinonitrile | Pyridine carbons: 160.23, 159.85, 155.15 ppm, Nitrile carbon: 117.15 ppm | mdpi.com |
| Mass Spec | This compound | Monoisotopic Mass: 171.01994 Da | uni.luuni.lu |
| Mass Spec | This compound | [M+H]⁺ CCS: 132.2 Ų, [M+Na]⁺ CCS: 141.8 Ų, [M-H]⁻ CCS: 134.3 Ų | uni.luuni.luuni.lu |
Chromatographic Techniques for Purity Assessment and Separation of Reaction Mixtures
Chromatographic methods are essential for separating the components of a reaction mixture and for assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying each component in a mixture. For the analysis of complex mixtures containing pyridine derivatives, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective. helixchrom.com This approach allows for enhanced retention and selectivity, enabling the separation of multiple components within a short timeframe. helixchrom.com For instance, a method utilizing a core-shell mixed-mode column was developed to separate seven different compounds in under five minutes. helixchrom.com Such methods are compatible with mass spectrometry (LC-MS), providing a powerful tool for the analysis of drug candidates and impurities. helixchrom.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility. The trimethylsilyl (B98337) (TMS) derivatives of related pyranopyrazole compounds have been successfully analyzed by GC-MS. nist.gov The mass spectra of these derivatives provide unique fragmentation patterns that aid in structural identification. nist.gov GC-MS is also widely used in metabolomics to analyze a wide range of compounds, including amino acids and other metabolites, after appropriate derivatization. mdpi.com The combination of gas chromatography for separation and mass spectrometry for detection allows for the identification and quantification of numerous compounds in complex biological samples. nih.govgcms.cz
Table 2: Chromatographic Methods for the Analysis of Pyridine Derivatives
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| HPLC (Mixed-Mode) | Separation of complex mixtures of pyridine derivatives. | Enables rapid separation of multiple components with high efficiency. | helixchrom.com |
| GC-MS | Analysis of derivatized forms of related heterocyclic compounds. | Provides unique fragmentation patterns for structural elucidation. | nist.gov |
| GC-MS | Metabolomics analysis. | Allows for the identification and quantification of numerous compounds in biological samples. | mdpi.comnih.govgcms.cz |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of this compound and its derivatives.
In a study of the related compound 5-chloropyridine-2,3-diamine, X-ray diffraction revealed that the molecule is nearly planar. nih.gov The C—Cl bond length was found to be 1.748 (3) Å, which is comparable to that in other chloropyridine derivatives. nih.gov The crystal structure also showed that the amino groups and the pyridine nitrogen atom participate in intermolecular hydrogen bonding, leading to the formation of spiral hydrogen-bonded columns. nih.gov Such hydrogen bonding networks play a significant role in the stability and physical properties of the crystal.
Thermal Analysis for Material Characterization
Thermal analysis techniques, such as thermogravimetry (TG) and differential scanning calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature. These methods provide information on thermal stability, decomposition pathways, and phase transitions.
In the thermal analysis of lanthanide 4-amino-benzenesulfonate salts, a related class of compounds, thermogravimetry showed that dehydration occurs in a single step, followed by thermal decomposition at higher temperatures. researchgate.net The thermal stability of these compounds was found to increase as the ionic radius of the lanthanide ion decreased. researchgate.net DSC can be used to determine the enthalpy changes associated with these processes. Such studies are vital for understanding the material properties and for predicting the behavior of the compound under various thermal conditions.
Future Research Directions
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should focus on creating sustainable synthetic pathways to 4-amino-6-chloropyridine-3-carboxamide, moving away from traditional methods that may involve harsh conditions or hazardous reagents.
Green chemistry principles can be applied to the synthesis of pyridine (B92270) derivatives. biosynce.com This includes the use of greener solvents, catalysts, and energy sources. For instance, one-pot multicomponent reactions, microwave-assisted synthesis, and the use of recyclable catalysts are promising areas of exploration. nih.govresearchgate.net An electrochemical approach has been demonstrated for the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium, offering an external chemical oxidant-free method. rsc.org
A potential sustainable route could involve a one-step synthesis from a cyanopyridine precursor using a catalyst like sodium tungstate (B81510) in an aqueous sodium hypochlorite (B82951) solution, a method that has been shown to be effective for producing aminopyridines with high purity and yield. google.com
Table 1: Comparison of Potential Sustainable Synthetic Methods
| Method | Potential Advantages | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, lower energy consumption. nih.gov | Optimization of microwave parameters and solvent systems. |
| Multicomponent Reactions | High atom economy, reduced waste, simplified purification. researchgate.net | Design of novel one-pot sequences for the target molecule. |
| Electrochemical Synthesis | Avoids chemical oxidants, uses green solvents, mild conditions. rsc.org | Development of selective and efficient electrode materials and mediators. |
| Catalytic One-Step Synthesis | Simplified procedure, high purity, reduced side reactions. google.com | Screening of catalysts for efficiency and recyclability. |
Development of New Derivatization Strategies for Diverse Applications
The functional groups of this compound, including the amino, chloro, and carboxamide moieties, offer multiple sites for derivatization. Future research should explore novel derivatization strategies to create a library of new molecules with diverse applications.
The amino group can be a target for modification. For example, N-substituted 1H-indole-2-carboxamides have been synthesized and evaluated for their anticancer potential. nih.gov Similar strategies could be applied to this compound to explore its biological activities. The synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases has also been reported as a route to potential antimicrobial agents. nih.gov
The chlorine atom can be substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. This could lead to the development of new materials or biologically active compounds.
Table 2: Potential Derivatization Strategies and Applications
| Target Functional Group | Derivatization Reaction | Potential Applications |
|---|---|---|
| Amino Group | Acylation, Alkylation, Schiff base formation | Anticancer agents, Antimicrobial agents nih.govnih.gov |
| Chloro Group | Nucleophilic Aromatic Substitution | Novel materials, Biologically active compounds |
| Carboxamide Group | Hydrolysis, Reduction | Synthesis of new building blocks |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. Future research on this compound should leverage advanced computational modeling.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of derivatives with their biological activity. Such models can predict the activity of new, unsynthesized compounds, saving time and resources. For example, QSAR studies on aminopyridine carboxamides have identified key molecular descriptors that influence their inhibitory activity against specific enzymes.
Molecular docking simulations can be used to predict the binding modes of this compound and its derivatives with biological targets, such as enzymes or receptors. nih.gov This can provide insights into the mechanism of action and guide the design of more potent and selective compounds. Computational techniques are widely used to predict the binding affinity and interaction of novel compounds with target proteins. nih.gov
Table 3: Computational Approaches for Predictive Chemistry
| Computational Method | Application | Expected Outcome |
|---|---|---|
| QSAR | Predicting biological activity of derivatives. | Identification of key structural features for desired activity. |
| Molecular Docking | Simulating binding to biological targets. nih.gov | Understanding binding modes and designing more potent inhibitors. |
| DFT Calculations | Investigating electronic structure and reactivity. mdpi.com | Prediction of reaction mechanisms and spectroscopic properties. |
| ADME/T Prediction | Assessing pharmacokinetic properties. nih.gov | Early identification of compounds with favorable drug-like properties. |
Integration with Emerging Fields of Chemical Research (e.g., flow chemistry, photocatalysis)
Integrating the study of this compound with emerging fields like flow chemistry and photocatalysis can lead to significant advancements in its synthesis and functionalization.
Flow chemistry offers advantages such as enhanced safety, improved reproducibility, and easier scalability compared to traditional batch processes. The synthesis of pyridine derivatives in flow reactors can lead to higher efficiency and better control over reaction parameters.
Photocatalysis, particularly with visible light, provides a mild and powerful tool for chemical transformations. rsc.org The chloro-substituent on the pyridine ring makes it a candidate for photocatalytic C-Cl bond functionalization. Photocatalysis has been shown to be effective for the functionalization of other halogenated pyridines. nih.gov Furthermore, photocatalysis can be used for the synthesis of pyridine rings. acs.org Lanthanide complexes have also been explored as photocatalysts for the dechlorination of unactivated chlorocarbons. nih.gov
The combination of these emerging technologies can open up new avenues for the efficient and sustainable production and modification of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-6-chloropyridine-3-carboxamide, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chlorination of pyridine derivatives followed by amidation can yield the target compound. Key steps include:
- Use of anhydrous solvents (e.g., DMF or dichloromethane) to minimize side reactions .
- Temperature control (e.g., 60–80°C) to balance reaction rate and decomposition risks .
- Purification via column chromatography or recrystallization to achieve >95% purity .
- Validation : Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis and NMR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques is recommended:
- NMR : H and C NMR to confirm the pyridine backbone and substituent positions (e.g., amino and chloro groups) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch of carboxamide at ~1650 cm) .
- Mass Spectrometry : High-resolution MS to verify molecular formula (e.g., [M+H] peak at m/z 172.03) .
Q. How can researchers determine the solubility profile of this compound in common solvents?
- Methodological Answer : Perform a systematic solubility screen:
- Use the shake-flask method with solvents of varying polarity (e.g., water, DMSO, ethanol).
- Quantify solubility via UV-Vis spectroscopy at λmax ~270 nm .
- Adjust pH to assess ionization effects (e.g., solubility in acidic vs. basic buffers) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its binding affinity to enzymatic targets (e.g., kinases)?
- Methodological Answer :
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .
- SAR Studies : Synthesize analogs (e.g., replacing chloro with fluoro or varying amino group positions) and assay inhibitory activity .
- Crystallography : Resolve co-crystal structures with target enzymes to guide rational design .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized assays (e.g., IC50 values in kinase inhibition studies) .
- Control Experiments : Validate purity (>98%) and stability (e.g., HPLC post-storage) to rule out degradation artifacts .
- Dose-Response Curves : Ensure consistent concentration ranges and cell lines/strains .
Q. How can researchers employ this compound as a precursor for complex heterocyclic systems?
- Methodological Answer :
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 6-chloro position .
- Cyclization : React with thioureas or amidines to form fused pyrimidine or triazine rings .
- Protection/Deprotection : Temporarily mask the amino group with Boc or Fmoc to direct reactivity .
Data Analysis and Theoretical Frameworks
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in cellular assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 .
- ANOVA : Compare multiple treatment groups with post-hoc tests (e.g., Tukey’s) to assess significance .
Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Quantum Calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electron density at reactive sites (e.g., C-6 chloro group) .
- Transition State Analysis : Identify energy barriers for substitution pathways using Gaussian or ORCA software .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | C6H6ClN3O | |
| Melting Point | 122–123°C (analog data) | |
| Key IR Peaks | 1650 cm (C=O), 3350 cm (N-H) | |
| Synthetic Yield (Optimized) | 78–85% (via amidation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
